Rosuvastatin calcium is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to manage hyperlipidemia and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke. As a calcium salt, it enhances the stability and solubility of the active ingredient, rosuvastatin. This compound is classified as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis by inhibiting the enzyme responsible for converting HMG-CoA to mevalonate.
Rosuvastatin calcium is derived from rosuvastatin, which is synthesized through various chemical processes. The compound is classified under small molecules and has been approved for medical use due to its efficacy in lowering low-density lipoprotein cholesterol levels and triglycerides while increasing high-density lipoprotein cholesterol levels. It is recognized in several pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) .
The synthesis of rosuvastatin calcium involves several steps, typically initiated from simpler organic compounds. Various patents describe methods for producing this compound, focusing on optimizing yield and purity. A notable method includes the asymmetric reduction of borane to obtain a crude rosuvastatin ester, which can then be converted into rosuvastatin calcium through hydrolysis and crystallization processes .
The molecular formula of rosuvastatin calcium is C22H28CaF2N6O6S, with a molecular weight of approximately 480.63 g/mol. The compound features a complex structure that includes a pyrimidine ring, a heptenoic acid side chain, and a sulfonamide group.
Rosuvastatin calcium undergoes various chemical reactions during its synthesis:
The reactions are typically conducted under controlled conditions to optimize yield and minimize unwanted side reactions. The purification process often involves recrystallization techniques that enhance the quality of the final product .
Rosuvastatin acts primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway:
Relevant data indicates that rosuvastatin calcium has a high affinity for hepatic uptake due to its unique structural characteristics .
Rosuvastatin calcium is utilized primarily in clinical settings for:
The synthesis of rosuvastatin calcium involves a multi-step linear process starting from intermediates like N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide. Key reactions include Wittig olefination, deprotection, and calcium salt formation. During deprotection (e.g., acetonide removal), acetone byproducts may react with intermediates, generating adduct impurities like Impurity A. In contrast, Impurity L forms via:
Early analytical screenings of rosuvastatin batches revealed up to 15+ impurities, with Impurity L consistently appearing at levels of 0.05–0.15%. Its structural elucidation identified it as 4-(4-fluorophenyl)-β,δ-dihydroxy-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidineheptanoic acid (C~22~H~30~FN~3~O~6~S), differing from the API in stereochemical configuration [5] [10]. The calcium salt form (CAS: 2414245-11-5) was later standardized to ensure consistent analytical reference material [9] [10].
Table 1: Key Impurities in Rosuvastatin Calcium Synthesis
Impurity | CAS Number | Chemical Designation | Origin |
---|---|---|---|
Impurity L | 1024064-70-7, 1347797-73-2, 1584149-35-8 to 1584149-37-0 | 4-(4-Fluorophenyl)-β,δ-dihydroxy-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidineheptanoic acid calcium salt | Stereochemical byproduct, photodegradant |
Impurity A | 1714147-47-3 | Acetone adduct calcium salt | Deprotection byproduct |
Impurity D | 503610-43-3 | Rosuvastatin lactone | Esterification product |
The EP mandates strict control of rosuvastatin impurities, assigning identification thresholds of 0.10% and qualification thresholds of 0.15% for unspecified impurities like Impurity L. These limits are enforced through:
The calcium salt form of Impurity L (CAS: 2414245-11-5) is included in the EP reference materials, ensuring harmonized testing across laboratories. Failure to control Impurity L may trigger non-compliance due to risks of:
Regulatory submissions must include forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis) to demonstrate the robustness of analytical methods in detecting and quantifying Impurity L.
In pharmaceutical quality control (QC), Impurity L serves as a critical analytical marker for assessing synthesis consistency and storage stability. Its detection and quantification are integral to:
Validated UHPLC methods for Impurity L employ:
Table 2: Analytical Parameters for Impurity L Quantification
Parameter | Specification | Acceptance Criteria |
---|---|---|
Linearity Range | 0.05–0.5% relative to API | R² ≥ 0.995 |
Limit of Detection (LOD) | 0.015% | S/N ≥ 3 |
Precision (RSD) | 0.10% concentration | ≤5.0% |
Recovery | 0.05–0.15% spiked levels | 95–105% |
Forced degradation studies confirm Impurity L increases by:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: